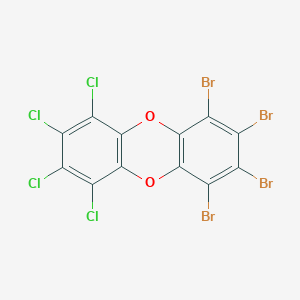
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a chemical compound that belongs to the family of dioxins. It is a persistent organic pollutant that is generated as a byproduct of various industrial processes. This compound has been identified as a potent toxicant that can cause severe environmental and health problems. In recent years, there has been a growing interest in understanding the synthesis, mechanism of action, and physiological effects of this compound.
作用机制
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is primarily mediated by the activation of AhR. Upon binding to AhR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. Once in the nucleus, AhR forms a complex with another protein, the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), located in the promoter regions of target genes. The binding of AhR to XREs leads to the transcriptional activation of target genes, including those involved in xenobiotic metabolism and immune response.
生化和生理效应
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell proliferation and apoptosis. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, leading to the accumulation of lipids in liver and adipose tissue. In addition, dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have immunomodulatory effects, leading to the suppression of immune response.
实验室实验的优点和局限性
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for AhR, which makes it a useful tool for studying the mechanism of action of dioxins. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the main limitations of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is its high toxicity, which can pose a risk to researchers working with this compound. In addition, this compound is highly lipophilic, which can complicate its use in in vivo experiments.
未来方向
There are several future directions for research on dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. One of the main areas of interest is the identification of novel compounds that can modulate the activity of AhR. Another area of interest is the development of new methods for the synthesis of this compound, which can improve its purity and yield. In addition, there is a need for further research on the environmental impact of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-, including its persistence in the environment and its potential for bioaccumulation. Finally, there is a need for further research on the physiological effects of this compound, including its potential role in the development of various diseases.
合成方法
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a synthetic compound that can be produced by various methods. One of the most common methods is the chlorination of dibenzo(b,e)(1,4)dioxin with bromine. This reaction yields a mixture of dibenzo(b,e)(1,4)dioxin derivatives, including 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. Other methods include the reaction of dibenzo(b,e)(1,4)dioxin with chlorine and bromine in the presence of a catalyst.
科学研究应用
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been widely used in scientific research as a model compound to study the toxicity and environmental impact of dioxins. This compound has been shown to have a high affinity for the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. Studies have shown that the activation of AhR by dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- leads to the induction of various enzymes involved in the metabolism of xenobiotics, including cytochrome P450 enzymes. This compound has also been used to study the effect of dioxins on the immune system, as it has been shown to modulate the expression of genes involved in immune response.
属性
CAS 编号 |
124728-12-7 |
|---|---|
产品名称 |
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- |
分子式 |
C12Br4Cl4O2 |
分子量 |
637.5 g/mol |
IUPAC 名称 |
1,2,3,4-tetrabromo-6,7,8,9-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br4Cl4O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
InChI 键 |
VBGNBGIHHNGHHW-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
其他 CAS 编号 |
124728-12-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



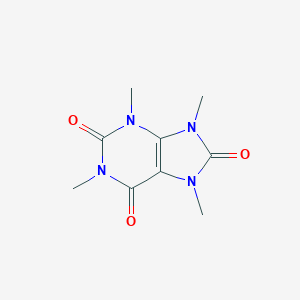
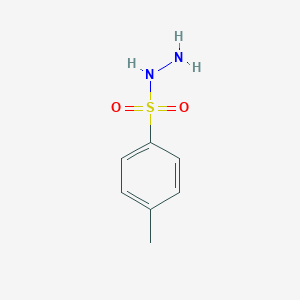
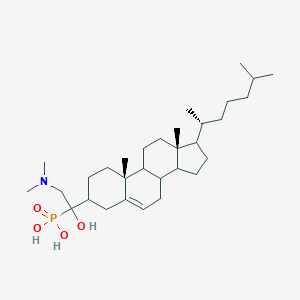

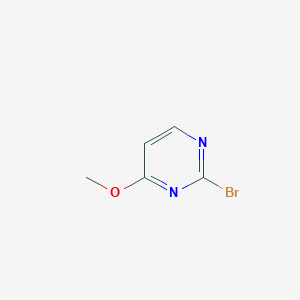
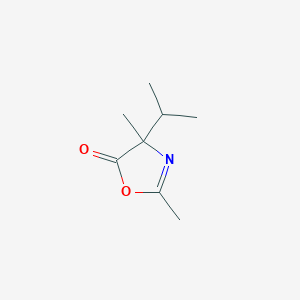

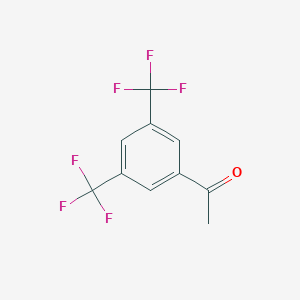

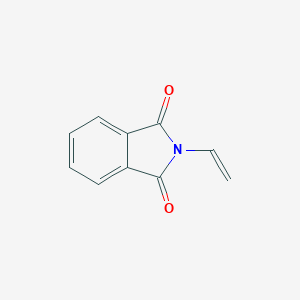
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

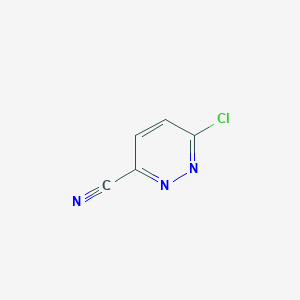
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)